Cas no 198220-51-8 ((2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid)
(2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
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- (2z)-4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic Acid
- (2Z)-3-[(2,3-DIMETHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
- AKOS000272688
- SCHEMBL7826069
- (Z)-4-(2,3-dimethylanilino)-4-oxobut-2-enoic acid
- 198220-51-8
- MFCD00134735
- (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid
-
- MDL: MFCD00134735
- Inchi: 1S/C12H13NO3/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6-
- InChI Key: VELSACLSCVPKNK-SREVYHEPSA-N
- SMILES: O=C(/C=C\C(=O)O)NC1=CC=CC(C)=C1C
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66.4Ų
(2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z701778-10mg |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic Acid |
198220-51-8 | 10mg |
$ 50.00 | 2022-03-29 | ||
| TRC | Z701778-50mg |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic Acid |
198220-51-8 | 50mg |
$ 95.00 | 2022-03-29 | ||
| TRC | Z701778-100mg |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic Acid |
198220-51-8 | 100mg |
$ 135.00 | 2022-03-29 | ||
| A2B Chem LLC | AO82555-50mg |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic acid |
198220-51-8 | 95% | 50mg |
$265.00 | 2024-04-20 | |
| A2B Chem LLC | AO82555-100mg |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic acid |
198220-51-8 | 95% | 100mg |
$316.00 | 2024-04-20 | |
| A2B Chem LLC | AO82555-250mg |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic acid |
198220-51-8 | 95% | 250mg |
$393.00 | 2024-04-20 | |
| OTAVAchemicals | 0107000033-50MG |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic acid |
198220-51-8 | 95% | 50mg |
$58 | 2023-12-05 | |
| OTAVAchemicals | 0107000033-100MG |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic acid |
198220-51-8 | 95% | 100mg |
$104 | 2023-12-05 | |
| OTAVAchemicals | 0107000033-250MG |
(2Z)-3-[(2,3-dimethylphenyl)carbamoyl]prop-2-enoic acid |
198220-51-8 | 95% | 250mg |
$173 | 2023-12-05 |
(2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid
Introduction to (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid (CAS No. 198220-51-8)
(2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid, identified by the CAS number 198220-51-8, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to the class of enoic acids, characterized by its unique structural and functional properties. The presence of a carbamoyl group and a dimethylphenyl moiety in its molecular structure imparts distinct reactivity and potential applications in various scientific domains.
The molecular structure of (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid consists of a prop-2-enoic acid backbone, which is a key feature contributing to its chemical behavior. The double bond in the enoic acid moiety allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry. Additionally, the carbamoyl group attached to the propyl chain introduces basic characteristics, enabling participation in hydrogen bonding and other interactions with biological molecules.
One of the most compelling aspects of this compound is its potential role in pharmaceutical development. The combination of the dimethylphenyl group and the carbamoyl moiety suggests that it may exhibit inhibitory effects on certain enzymes or receptors, which are critical targets in drug discovery. Recent studies have highlighted the importance of enoic acid derivatives in developing novel therapeutic agents due to their ability to modulate biological pathways.
In particular, research has indicated that derivatives of (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid may have applications in treating inflammatory diseases. The structural features of this compound allow it to interact with inflammatory mediators, potentially reducing inflammation and associated symptoms. This aligns with current trends in drug development, where targeting inflammation is a key strategy for managing chronic conditions.
The dimethylphenyl group in the molecule is particularly noteworthy for its potential pharmacological activity. This aromatic ring system can influence the compound's binding affinity and selectivity when interacting with biological targets. Studies have shown that phenyl derivatives often exhibit significant biological activity due to their ability to fit into specific binding pockets within proteins and enzymes.
Furthermore, the prop-2-enoic acid moiety contributes to the compound's versatility as a synthetic intermediate. It can undergo various reactions such as esterification, amidation, and reduction, allowing for the creation of a wide range of derivatives with tailored properties. This flexibility makes (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid a valuable building block for chemists and pharmacologists working on complex molecular architectures.
Recent advancements in computational chemistry have also enhanced our understanding of this compound's behavior. Molecular modeling studies have revealed insights into how it might interact with biological targets at an atomic level. These simulations have been instrumental in predicting potential drug-like properties and optimizing molecular design for improved efficacy.
The synthesis of (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant progress in streamlining its production. Techniques such as asymmetric synthesis and catalytic processes have enabled chemists to obtain high yields of this compound with high purity, facilitating further research and development.
In conclusion, (2Z)-3-(2,3-dimethylphenyl)carbamoylprop-2-enoic Acid (CAS No. 198220-51-8) is a multifaceted compound with promising applications in pharmaceuticals and chemical research. Its unique structural features make it a versatile intermediate for synthesizing novel compounds with potential therapeutic benefits. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in advancing both academic science and industrial applications.
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